molecular formula C8H10N2O3S B13116099 2-Amino-N-(phenylsulfonyl)acetamide

2-Amino-N-(phenylsulfonyl)acetamide

Cat. No.: B13116099
M. Wt: 214.24 g/mol
InChI Key: HEJCAPFLSBIEAR-UHFFFAOYSA-N
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Description

2-Amino-N-(phenylsulfonyl)acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(phenylsulfonyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. For example, chloroacetamide can be refluxed with aniline or substituted anilines in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(phenylsulfonyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-N-(phenylsulfonyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to bind to these targets and disrupt their function underlies its biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-(phenylsulfonyl)acetamide include other sulfonamide derivatives, such as:

  • N-(4-Aminophenyl)sulfonylacetamide
  • N-(2-Nitrophenyl)sulfonylacetamide
  • N-(4-Methoxyphenyl)sulfonylacetamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which confers unique biological activities and chemical reactivity. The presence of the amino group and the phenylsulfonyl moiety allows for diverse interactions with molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

2-amino-N-(benzenesulfonyl)acetamide

InChI

InChI=1S/C8H10N2O3S/c9-6-8(11)10-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

InChI Key

HEJCAPFLSBIEAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)CN

Origin of Product

United States

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